N-(4-{[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
Description
N-(4-{[5-Methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused heterocyclic core. Its molecular formula is C₂₁H₁₉N₅O, with an average mass of 357.417 g/mol and a monoisotopic mass of 357.158960 g/mol . The compound features:
- A 5-methyl group on the pyrimidine ring.
- A 3-(4-methylphenyl) substituent on the pyrazole moiety.
- A 7-amino linkage connecting the core to a phenylacetamide group.
Properties
IUPAC Name |
N-[4-[[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-14-4-6-17(7-5-14)20-13-23-27-21(12-15(2)24-22(20)27)26-19-10-8-18(9-11-19)25-16(3)28/h4-13,26H,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQYTIMDVKPKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4=CC=C(C=C4)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core with specific substituents that influence its biological properties. The IUPAC name reflects its intricate design, which is crucial for its interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 350.42 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Signal Transduction Modulation : It may modulate signaling pathways involved in inflammation and cancer progression by binding to specific receptors or enzymes .
Biological Activities
Recent studies have highlighted several key biological activities of this compound:
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms such as:
- Caspase Activation : The compound activates caspase pathways, leading to programmed cell death. For instance, studies showed increased caspase-8 activity in colon cancer cells treated with related pyrazolo derivatives .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary assays suggest that it possesses antibacterial and antibiofilm activities against various pathogens, potentially making it a candidate for treating infections .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular models .
Case Studies and Research Findings
- Apoptosis Induction in Cancer Cells : A study investigated the effects of pyrazolo derivatives on DLD-1 and HT-29 colon cancer cell lines. Results indicated that treatment with these compounds led to significant apoptosis, confirmed by Annexin V assays and flow cytometry analysis .
- Antibacterial Activity Assessment : Another study synthesized various pyrazolo derivatives and tested their efficacy against bacterial strains. Results showed promising antibacterial activity, particularly against biofilm-forming pathogens .
- Inhibition of Cyclin-dependent Kinases : Research focusing on the mechanism revealed that the compound effectively inhibits CDK activity, which contributes to its anticancer effects by disrupting the cell cycle .
Scientific Research Applications
Anticancer Activity
Pyrazolo[1,5-a]pyrimidine derivatives, including N-(4-{[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide, have shown promising anticancer properties. Research indicates that these compounds can exhibit selective inhibition of various cancer cell lines. For instance, studies have demonstrated that modifications of the pyrazolo[1,5-a]pyrimidine core can lead to significant activity against specific cancer types such as colorectal cancer (HCT116 cell line) with IC50 values in the low nanomolar range .
Enzymatic Inhibition
This compound has also been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression. Notably, it has shown activity against TrkA and other receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling and proliferation. The presence of an amide bond enhances its binding affinity and selectivity towards these targets .
Photophysical Properties
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its exceptional photophysical properties, making it suitable for applications in material science. Compounds like this compound can be utilized as fluorophores in various optical applications. Their ability to act as lipid droplet biomarkers in cellular imaging highlights their versatility .
Biomarkers and Imaging
The unique structural features of pyrazolo[1,5-a]pyrimidines allow them to serve as effective biomarkers for imaging techniques. They can differentiate between cancerous and normal cells based on their fluorescence properties, which is crucial for developing non-invasive diagnostic tools .
Summary of Case Studies
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
- Bulkier Substituents: Propyl or piperidine groups (e.g., 890626-59-2 , Dinaciclib) increase steric bulk, which may affect pharmacokinetics or selectivity .
- Linker Modifications: The target compound’s acetamide linker contrasts with sulfanyl () or pyridine oxide (Dinaciclib) groups, influencing metabolic stability and hydrogen-bonding capacity .
Research Findings and Implications
- Structural Flexibility : Position 3 and 7 substitutions are critical for modulating activity and toxicity.
- Clinical Precedents : Dinaciclib’s success and AZD5438’s failure underscore the importance of substituent choice in balancing efficacy and safety .
- Future Directions : The target compound’s acetamide linker and methylphenyl group warrant further investigation in kinase inhibition assays and ADMET studies.
Q & A
Basic: What are the optimal synthetic routes for this compound?
Methodological Answer:
The synthesis involves a multi-step approach:
Core Formation : Cyclocondensation of 5-amino-pyrazole derivatives with β-ketoesters or ketones under reflux conditions (e.g., ethanol/HCl) to construct the pyrazolo[1,5-a]pyrimidine core .
Amination : Introduction of the 4-(acetamido)phenyl group via nucleophilic aromatic substitution (SNAr) at the C7 position using Pd-catalyzed coupling or thermal amination in DMF at 80–100°C .
Functionalization : Methyl and methylphenyl substituents are introduced through Suzuki-Miyaura coupling or direct alkylation, monitored by TLC for intermediate purity .
Key Optimization : Use of silylformamidine additives improves yields (up to 72%) by stabilizing reactive intermediates .
Basic: How to characterize the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., pyrimidine C7-NH resonance at δ 9.2–9.5 ppm) and methyl/methylphenyl substituents (δ 2.3–2.6 ppm for CH₃ groups) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 428.1984) and detect impurities (<2% by LC-MS) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., dihedral angles between pyrazole and pyrimidine rings) .
Advanced: How to resolve contradictions in synthetic yields or byproduct formation?
Methodological Answer:
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation at C3/C5 positions). Adjust reaction stoichiometry (limiting alkylating agents) or switch solvents (e.g., DMF → THF) to suppress competing pathways .
- Yield Discrepancies : Employ design of experiments (DoE) to optimize temperature, catalyst load (e.g., Pd(PPh₃)₄ at 5 mol%), and reaction time. Computational tools (e.g., DFT for transition-state modeling) predict favorable pathways, reducing trial-and-error .
Advanced: What strategies enable functionalization of the pyrazolo[1,5-a]pyrimidine core?
Methodological Answer:
- Electrophilic Substitution : Introduce halogens (Br, Cl) at C3 using NBS or SOCl₂ for subsequent cross-coupling (e.g., Suzuki for biaryl groups) .
- Reductive Amination : Install secondary amines at C7 via NaBH₃CN-mediated coupling with aldehydes, validated by ¹H NMR shifts (δ 3.4–3.7 ppm for NH-CH₂) .
- Radiolabeling : For pharmacological studies, substitute aryl groups with ¹⁸F via tributylstannyl precursors (e.g., [¹⁸F]F-DPA synthesis for PET imaging) .
Advanced: How can computational methods accelerate reaction optimization?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 16) identify low-energy intermediates, guiding solvent/catalyst selection (e.g., Et₃N vs. DIPEA for amide coupling) .
- Machine Learning : Train models on existing data (e.g., yield vs. solvent polarity) to predict optimal conditions (e.g., 85% yield in DMSO at 90°C) .
- Contradiction Resolution : Compare computed vs. experimental NMR spectra to resolve regiochemical ambiguities (e.g., C5 vs. C7 substitution) .
Advanced: How to evaluate its biological activity and structure-activity relationships (SAR)?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence polarization (IC₅₀ values < 100 nM). The acetamide group enhances binding via H-bonding with kinase hinge regions .
- Cellular Uptake Studies : Radiolabel with ¹⁸F for pharmacokinetic profiling (e.g., blood-brain barrier penetration via logP optimization) .
- SAR Analysis : Compare derivatives with varied substituents (e.g., CF₃ at C2 improves metabolic stability; methylphenyl at C3 enhances target affinity) .
Advanced: What analytical techniques resolve stability issues in storage?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor decomposition (e.g., hydrolyzed acetamide via LC-MS) .
- Stabilization Strategies : Lyophilize with trehalose (5% w/v) or store in amber vials under N₂ to prevent oxidation .
Advanced: How to design derivatives for improved pharmacokinetics?
Methodological Answer:
- logP Optimization : Introduce polar groups (e.g., -SO₂NH₂) to reduce logP from 3.5 → 2.0, enhancing aqueous solubility .
- Metabolic Stability : Replace labile methyl groups with deuterated analogs (e.g., CD₃) to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the acetamide as a phosphate ester for targeted release in acidic tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
